molecular formula C11H13N3O2S B2793934 Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 923817-86-1

Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate

Cat. No.: B2793934
CAS No.: 923817-86-1
M. Wt: 251.3
InChI Key: PUZDUQRBQIHJQJ-UHFFFAOYSA-N
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Description

Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate, followed by cyclization with guanidine to form the thieno[2,3-d]pyrimidine core. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-5-6(2)17-11-9(5)10(12)13-7(14-11)4-8(15)16-3/h4H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZDUQRBQIHJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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